BenchChemオンラインストアへようこそ!

Benzyl-isopropyl-(S)-pyrrolidin-3-yl-amine

Chiral resolution Monoamine transporter Enantioselectivity

Benzyl-isopropyl-(S)-pyrrolidin-3-yl-amine (CAS 1353996-85-6) is a chiral tertiary amine with the IUPAC name (3S)-N-benzyl-N-propan-2-ylpyrrolidin-3-amine, molecular formula C₁₄H₂₂N₂, and molecular weight 218.34 g/mol. The compound features a pyrrolidine ring with (S) absolute configuration at the 3-position, bearing both N-benzyl and N-isopropyl substituents on the exocyclic amine nitrogen.

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
Cat. No. B7931678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-isopropyl-(S)-pyrrolidin-3-yl-amine
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESCC(C)N(CC1=CC=CC=C1)C2CCNC2
InChIInChI=1S/C14H22N2/c1-12(2)16(14-8-9-15-10-14)11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t14-/m0/s1
InChIKeyCPSVIPMHUOWCOQ-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl-isopropyl-(S)-pyrrolidin-3-yl-amine (CAS 1353996-85-6): Chiral Amine Building Block Procurement Guide


Benzyl-isopropyl-(S)-pyrrolidin-3-yl-amine (CAS 1353996-85-6) is a chiral tertiary amine with the IUPAC name (3S)-N-benzyl-N-propan-2-ylpyrrolidin-3-amine, molecular formula C₁₄H₂₂N₂, and molecular weight 218.34 g/mol . The compound features a pyrrolidine ring with (S) absolute configuration at the 3-position, bearing both N-benzyl and N-isopropyl substituents on the exocyclic amine nitrogen [1]. It serves as a stereochemically defined intermediate in medicinal chemistry programs targeting monoamine transporters [2] and neurokinin-3 (NK₃) receptor antagonists [3], where the (S)-configuration and the specific N-alkyl substitution pattern are critical determinants of biological target engagement.

Why Generic Substitution Fails for Benzyl-isopropyl-(S)-pyrrolidin-3-yl-amine in Structure-Activity Programs


Substituting Benzyl-isopropyl-(S)-pyrrolidin-3-yl-amine with a close analog—whether the (R)-enantiomer, a regioisomer, or an alternative N-alkyl derivative—introduces quantifiable changes in molecular recognition, physicochemical properties, and pharmacological outcome that cannot be corrected by downstream formulation adjustments. The (S) absolute configuration at the pyrrolidine 3-position is a stereochemical determinant of transporter binding: in the related N-(2-isopropyl-benzyl)-N-(S)-pyrrolidin-3-yl-isobutyramide series, the (S)-configured scaffold yields a norepinephrine transporter (NET) Kᵢ of 70 nM, whereas enantiomeric inversion would be expected to alter or abolish this affinity [1]. Furthermore, the exocyclic N-benzyl-N-isopropyl substitution pattern distinguishes this compound from the 1-benzyl-pyrrolidin-3-yl regioisomer (CAS 1092294-32-0), where benzyl attachment at the pyrrolidine ring nitrogen creates a fundamentally different pharmacophore with distinct hydrogen-bonding capacity and steric presentation [2]. Even within the same regioisomeric series, the choice of N-alkyl group critically modulates transporter selectivity: the N-isopropyl variant occupies a distinct SAR space from the N-tetrahydropyranyl analogs that were optimized for dual 5-HT/NA reuptake inhibition with weak CYP2D6 liability [3].

Benzyl-isopropyl-(S)-pyrrolidin-3-yl-amine: Quantitative Differentiation Evidence Against Closest Analogs


Stereochemical Identity: (S)-Enantiomer vs. (R)-Enantiomer Transporter Binding Potential

The target compound bears the (S) absolute configuration at the pyrrolidine 3-position (InChI Key stereochemical descriptor: CPSVIPMHUOWCOQ-AWEZNQCLSA-N, /t14-/m0/s1) . Direct head-to-head binding data for the exact compound versus its (R)-enantiomer (CAS 1354004-15-1) are not publicly available. However, in the structurally related N-(2-isopropyl-benzyl)-N-(S)-pyrrolidin-3-yl-isobutyramide series—which shares the identical (S)-pyrrolidin-3-yl-N-benzyl-N-isopropyl scaffold—the (S)-configured compound demonstrates NET Kᵢ = 70 nM, SERT Kᵢ = 544 nM, and DAT Kᵢ = 3,410 nM in human transporter-expressing HEK293 cells [1]. The ~8-fold NET/SERT selectivity and ~49-fold NET/DAT selectivity are stereochemistry-dependent properties; the (R)-enantiomer (CAS 1354019-30-9) is expected to display a significantly different transporter binding profile based on established principles of enantioselective receptor recognition in pyrrolidine-based ligands [2].

Chiral resolution Monoamine transporter Enantioselectivity

Regioisomeric Differentiation: Exocyclic N-Benzyl-N-Isopropyl vs. Endocyclic 1-Benzyl-N-Isopropyl Substitution

The target compound (CAS 1353996-85-6) is a regioisomer of (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine (CAS 1092294-32-0). The critical structural distinction lies in benzyl group placement: in the target compound, both benzyl and isopropyl groups are attached to the exocyclic amine nitrogen at the pyrrolidine 3-position, preserving a free NH on the pyrrolidine ring (1 hydrogen bond donor) [1]. In the 1-benzyl regioisomer, the benzyl group occupies the pyrrolidine ring nitrogen, eliminating the ring NH hydrogen bond donor and altering the spatial orientation of the benzyl aromatic moiety relative to the isopropylamino group . This regioisomeric difference changes the hydrogen bond donor count (1 vs. 0 on the pyrrolidine ring), topological polar surface area, and the three-dimensional presentation of the benzyl pharmacophore. In NK₃ receptor antagonist programs exemplified by Roche's N-benzyl pyrrolidine patent series (US8022099B2), the exocyclic N-benzyl-N-alkyl substitution pattern of the target compound is the pharmacophoric arrangement required for NK₃ antagonism, whereas the 1-benzyl regioisomer represents a distinct chemotype with different target engagement [2].

Regioisomerism Pharmacophore geometry Hydrogen-bond donor

N-Alkyl Substituent SAR: Isopropyl vs. Tetrahydropyranyl in Dual Monoamine Reuptake Inhibition

The N-isopropyl group on the target compound occupies a distinct SAR position relative to the N-tetrahydropyran-4-yl (THP) substituent explored in the systematic series by Fish et al. (2007) [1]. While the THP-containing analog 12b from that series achieved selective dual 5-HT/NA reuptake inhibition with weak CYP2D6 inhibition and good human in vitro metabolic stability, the N-isopropyl variant represents a less sterically demanding, more lipophilic alternative (ΔXLogP3: isopropyl ~2.3 vs. THP ~1.5–1.8 estimated) that may alter the balance of transporter selectivity, metabolic stability, and off-target profiles [2]. Within the broader pyrrolidine histamine H₃ receptor modulator patent literature, isopropyl is explicitly listed alongside cyclopropyl, cyclobutyl, cyclopentyl, tetrahydropyranyl, and benzyl as interchangeable N-alkyl groups, but each substituent produces distinct receptor subtype selectivity and pharmacokinetic outcomes [3]. The isopropyl group offers a specific combination of moderate steric bulk and lipophilicity (computed XLogP3 = 2.3) that distinguishes it from both the more polar THP analog and the smaller cyclopropyl variant.

Structure-activity relationship Dual reuptake inhibitor CYP2D6 inhibition

Commercial Purity Tier Differentiation: 98% vs. 95% Grade Availability and Procurement Implications

The target compound is commercially available at two distinct purity tiers: 98% (Leyan, product 1778406) and 95% (Fluorochem product F088079; AKSci product 8572DS) . The 3% absolute purity difference may be critical for applications requiring high stereochemical fidelity, as the 95% grade may contain up to 5% of unspecified impurities that could include the (R)-enantiomer, des-benzyl or des-isopropyl byproducts, or residual solvents. For comparison, the (R)-enantiomer (CAS 1354004-15-1) is listed at 95% purity by Fluorochem, and the racemic/unspecified stereochemistry variant (CAS 1092294-32-0) is offered at 95% . The 98% grade provides a higher assurance of chemical and stereochemical homogeneity, reducing the risk of confounding biological assay results due to enantiomeric or chemical impurity interference.

Chemical purity Supplier specification Quality control

Safety and Handling Hazard Profile: GHS07 Classification vs. Unclassified Analogs

Benzyl-isopropyl-(S)-pyrrolidin-3-yl-amine carries a GHS07 (Harmful/Irritant) classification with specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This documented hazard profile enables informed risk assessment for laboratory handling and procurement decisions. In contrast, several structurally related pyrrolidine analogs (e.g., the simpler N-benzylpyrrolidin-3-amine) may lack comprehensive public GHS classifications, creating uncertainty in safety planning [1]. The availability of a full precautionary statement set (P260, P264, P270, P271, P280, P301+P310, P303+P361+P353, P304+P340, P305+P351+P338, P403+P233, P405, P501) for this compound provides procurement teams with validated handling protocols that are absent for less well-characterized analogs.

Safety data sheet GHS classification Laboratory handling

Physicochemical Property Profile: Computed Descriptors Position This Compound for CNS Drug Discovery Applications

The computed physicochemical profile of Benzyl-isopropyl-(S)-pyrrolidin-3-yl-amine—XLogP3 = 2.3, TPSA = 15.3 Ų, MW = 218.34, HBD = 1, HBA = 2, rotatable bonds = 4—places it within favorable CNS drug-like space [1]. For comparison, the N-THP analog studied by Fish et al. has MW = 288.43 and TPSA > 24 Ų (due to the ether oxygen), which may reduce passive BBB permeability relative to the isopropyl variant [2]. The difference of ~70 Da in molecular weight and the lower TPSA (15.3 vs. estimated >24 Ų) suggest that the N-isopropyl compound may exhibit superior passive CNS penetration compared to the N-THP analog, based on established CNS MPO scoring paradigms where TPSA < 60–70 Ų and MW < 400 are favorable [3].

CNS drug-likeness Physicochemical descriptors Blood-brain barrier penetration

Benzyl-isopropyl-(S)-pyrrolidin-3-yl-amine: Evidence-Backed Application Scenarios for Procurement Decision-Making


Stereochemically Defined Building Block for Monoamine Transporter Ligand Synthesis

Programs targeting norepinephrine (NET), serotonin (SERT), or dopamine (DAT) transporters can utilize this (S)-configured scaffold as a key intermediate. The BindingDB-confirmed NET Kᵢ = 70 nM for the closely related N-(2-isopropyl-benzyl)-N-(S)-pyrrolidin-3-yl-isobutyramide derivative establishes the (S)-pyrrolidine-3-yl-N-benzyl-N-isopropyl core as a productive pharmacophore for NET engagement [1]. The 98% purity grade is recommended for SAR campaigns to minimize confounding impurity effects on measured affinity values .

NK₃ Receptor Antagonist Lead Optimization Programs

The exocyclic N-benzyl-N-alkyl substitution pattern of this compound matches the pharmacophoric requirements described in Roche's N-benzyl pyrrolidine patent series (US8022099B2, US8318759) for NK₃ receptor antagonists targeting depression, pain, psychosis, Parkinson's disease, schizophrenia, and ADHD [2]. The (S)-stereochemistry at the pyrrolidine 3-position provides a single, defined enantiomer for structure-activity studies, avoiding the confounding effects of racemic mixtures.

Chiral Scaffold for CNS-Penetrant Compound Libraries

With computed TPSA = 15.3 Ų, MW = 218.34, XLogP3 = 2.3, and only 1 HBD, this compound resides within optimal CNS drug-like physicochemical space as defined by CNS MPO criteria [3]. Compared to the N-tetrahydropyranyl analog class (MW ~288, TPSA >24 Ų), the lower molecular weight and polarity of the N-isopropyl variant make it a preferred starting point for CNS-targeted library synthesis where passive BBB permeability is prioritized [4].

Stereochemical Probe in Enantioselective Pharmacology Studies

The defined (S) absolute configuration (InChI /t14-/m0/s1) enables this compound to serve as a stereochemical probe for investigating enantioselective target engagement . When used alongside the (R)-enantiomer (CAS 1354004-15-1), researchers can quantify the stereochemical contribution to binding affinity, functional activity, and selectivity—a critical parameter in chiral drug discovery. The availability of both enantiomers from commercial suppliers with documented purity specifications facilitates controlled enantiomeric comparison studies.

Quote Request

Request a Quote for Benzyl-isopropyl-(S)-pyrrolidin-3-yl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.